Indotecan

Description

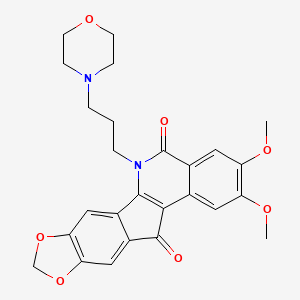

Structure

3D Structure

Properties

IUPAC Name |

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFIFGLHVOZDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238613 | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915303-09-2 | |

| Record name | Indotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indotecan (LMP400): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of Indotecan (LMP400), a novel indenoisoquinoline derivative and a potent inhibitor of human topoisomerase I (Top1). Developed to overcome the limitations of traditional camptothecins, such as chemical instability and drug resistance, this compound represents a promising avenue in cancer therapeutics.[1] This guide details its core mechanism, the cellular pathways it modulates, key determinants of sensitivity, and synergistic therapeutic strategies.

Core Mechanism of Action: Trapping the Topoisomerase I-DNA Cleavage Complex

This compound's primary molecular target is Topoisomerase I, an essential nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1] Unlike agents that inhibit enzyme activity directly, this compound is an interfacial inhibitor. It stabilizes the transient covalent complex formed between Top1 and DNA, known as the Top1 cleavage complex (Top1cc).[2][3]

The mechanism unfolds in a series of steps:

-

Top1-DNA Binding: Top1 introduces a transient single-strand break in the DNA backbone to relieve torsional stress.

-

This compound Intercalation: this compound binds to this Top1cc, preventing the re-ligation of the DNA strand. This results in a stabilized, or "trapped," complex.[4]

-

Replication Fork Collision: During the S-phase of the cell cycle, the advancing DNA replication machinery collides with the trapped Top1cc.

-

DSB Formation: This collision converts the single-strand break into a highly cytotoxic, irreversible DNA double-strand break (DSB).[2] It is the accumulation of these DSBs that triggers downstream cellular responses.

Cellular Response to this compound-Induced DNA Damage

The formation of DSBs by this compound activates the cell's sophisticated DNA Damage Response (DDR) network, which coordinates cell cycle progression, DNA repair, and, if necessary, apoptosis.

2.1. Activation of DDR Signaling The presence of DSBs triggers the activation of apical DDR kinases, primarily Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR). These kinases, in turn, phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[5] A critical and sensitive biomarker of this activation is the phosphorylation of histone H2AX at serine 139, forming γH2AX.[5] The formation of γH2AX-positive foci at the sites of DNA damage serves as a platform for the recruitment of DNA repair machinery.

2.2. Cell Cycle Arrest Activated Chk1 and Chk2 are crucial for enforcing cell cycle checkpoints.[5] By inhibiting Cdc25 phosphatases, they prevent the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression. Treatment with this compound has been shown to induce a robust S-phase and G2/M-phase arrest.[5] This pause provides the cell with an opportunity to repair the DNA damage before entering mitosis, thereby preserving genomic integrity.

Molecular Determinants of Cellular Sensitivity

The efficacy of this compound is not uniform across all cancer cells. Specific molecular characteristics can render cells hypersensitive to its cytotoxic effects, providing a rationale for patient selection in clinical trials.

3.1. Homologous Recombination Deficiency (HRD) Homologous recombination is a major, high-fidelity pathway for repairing DSBs. Cancer cells with defects in key HR proteins, such as BRCA1, BRCA2, or PALB2, are unable to efficiently repair the DSBs induced by this compound.[2][3] This leads to an accumulation of genomic damage and subsequent cell death, a concept known as synthetic lethality. Studies have shown that cells deficient in BRCA1, BRCA2, or PALB2 are 3- to 5-times more sensitive to this compound.[2]

3.2. Schlafen 11 (SLFN11) Expression High expression of the nuclear protein SLFN11 is a dominant determinant of response to Top1 inhibitors, including this compound.[2][3] SLFN11 is thought to induce cell death in response to replication stress by irreversibly blocking the replication helicase complex.[3] Cancer cells with high SLFN11 expression are approximately 10 times more sensitive to this compound than their low-expressing counterparts.[2]

Synergistic Combinations for Enhanced Efficacy

The mechanism of this compound provides a strong rationale for its use in combination with other targeted therapies to enhance its anti-tumor activity.

4.1. PARP Inhibitors (e.g., Olaparib, Niraparib) Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand breaks. Combining this compound with a PARP inhibitor like Olaparib or Niraparib creates a powerful synthetic lethal interaction, particularly in HRD tumors.[3][6] this compound traps Top1cc, leading to breaks that are normally repaired in part by PARP-mediated pathways. Inhibiting PARP prevents this repair, increasing the likelihood that these lesions will be converted to lethal DSBs during replication. This combination has been shown to be highly synergistic.[3]

4.2. Checkpoint Inhibitors (e.g., AZD7762) While cell cycle arrest is a protective mechanism, its abrogation can potentiate the cytotoxicity of DNA-damaging agents. Combining this compound with an inhibitor of the checkpoint kinases Chk1 and Chk2 (such as AZD7762) overrides the S and G2/M checkpoints.[5] This forces cells with unrepaired DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[7]

Quantitative Data: In Vitro Potency

This compound demonstrates potent antiproliferative activity across a range of human cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Murine Leukemia | 300 | [8][9][10] |

| HCT116 | Colon Carcinoma | 1200 | [8][9][10] |

| MCF-7 | Breast Cancer | 560 | [8][9][10] |

Experimental Protocols

6.1. Protocol: Cell Viability (IC50) Determination via Sulforhodamine B (SRB) Assay

This protocol outlines a common method for determining the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound (LMP400) in the appropriate cell culture medium. Remove the existing medium from the plates and add 100 µL of the drug dilutions (including a vehicle-only control) to the respective wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

-

Cell Fixation: Gently remove the drug-containing medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Post-Stain Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound (LMP400) is a potent, non-camptothecin Topoisomerase I inhibitor that induces cytotoxic DNA double-strand breaks by trapping the Top1-DNA cleavage complex. Its mechanism of action triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. The hypersensitivity of tumors with HR deficiencies and high SLFN11 expression to this compound provides a strong rationale for biomarker-driven clinical trials. Furthermore, its synergistic activity with PARP and checkpoint inhibitors highlights its potential as a cornerstone of combination therapies in oncology. Continued research and clinical evaluation will further delineate the role of this promising agent in personalized cancer treatment.[3][11]

References

- 1. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of this compound (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Topoisomerase | TargetMol [targetmol.com]

- 10. apexbt.com [apexbt.com]

- 11. FDA grants orphan drug designation to this compound for the treatment of glioma | Center for Cancer Research [ccr.cancer.gov]

Indotecan: A Technical Guide to a Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indotecan (also known as LMP400 and NSC-724998) is a potent, synthetic, non-camptothecin topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline class of compounds. It has been developed to overcome some of the limitations associated with traditional camptothecin derivatives, such as chemical instability, drug resistance mediated by efflux pumps, and severe side effects. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination. The catalytic cycle of Top1 involves the creation of a transient single-strand break in the DNA, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc).

This compound acts as an interfacial inhibitor, binding to the Top1-DNA complex and stabilizing this transient cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of Top1ccs. The collision of the DNA replication machinery with these stabilized complexes converts the transient single-strand breaks into permanent, lethal double-strand breaks. This induction of extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.

Signaling Pathways and Cellular Response

The cellular response to this compound-induced DNA damage is a complex process involving multiple signaling pathways. Upon the formation of double-strand breaks, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated. These kinases, in turn, phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[1][2]

Activation of Chk1 and Chk2 leads to cell cycle arrest, primarily in the S and G2/M phases, providing time for the cell to attempt DNA repair.[3] If the DNA damage is too extensive to be repaired, the apoptotic machinery is engaged. This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and the execution of programmed cell death.[1][4]

dot

Caption: Mechanism of this compound action and downstream signaling pathways.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Murine Leukemia | 300 |

| HCT116 | Colon Carcinoma | 1200 |

| MCF-7 | Breast Carcinoma | 560 |

| A375 | Melanoma | Not explicitly stated, but responsive |

| A673 | Ewing's Sarcoma | Not explicitly stated, but responsive |

| A2780 | Ovarian Carcinoma | Not explicitly stated, but responsive |

In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models have shown that this compound can significantly inhibit tumor growth.

| Xenograft Model | Treatment Schedule | Dose (mg/kg) | Outcome |

| A375 (Melanoma) | Once daily for 5 days | 4, 8, 12 | Dose-dependent tumor growth delay[5] |

| A375 (Melanoma) | Once daily for 5 days (2 cycles) | 16 | Sustained tumor growth delay[5] |

Clinical Trial Data (NCT01051635)

A Phase I clinical trial of this compound in patients with advanced solid tumors established the maximum tolerated dose (MTD) and pharmacokinetic parameters for two different dosing schedules.[6]

| Dosing Schedule | Maximum Tolerated Dose (MTD) |

| Daily for 5 days (28-day cycle) | 60 mg/m²/day |

| Weekly (Days 1, 8, 15 of a 28-day cycle) | 90 mg/m² |

Pharmacokinetic Parameters (Daily Dosing Schedule)

| Dose (mg/m²/day) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 40 | 114 ± 40 | 450 ± 150 | 11.0 ± 3.4 |

| 60 | 179 ± 61 | 680 ± 230 | 10.5 ± 2.9 |

| 80 | 254 ± 88 | 960 ± 340 | 10.2 ± 2.5 |

Experimental Protocols

Cytotoxicity Assay

dot

Caption: General workflow for a cytotoxicity assay.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a period of 48 to 72 hours.

-

Viability Assessment: Add a viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), to each well and incubate for 1-4 hours. The viable cells will convert the MTS reagent into a formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration and determine the IC50 value using a suitable software.

In Vivo Xenograft Study

dot

Caption: Workflow for an in vivo xenograft study.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound intravenously or via another appropriate route according to the specified dosing schedule and dosage. The control group receives the vehicle solution.

-

Data Collection: Measure tumor volumes and body weights of the mice regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

-

Data Analysis: Calculate the tumor growth inhibition for the this compound-treated groups compared to the control group.

γH2AX Immunofluorescence Assay

dot

Caption: Workflow for γH2AX immunofluorescence assay.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.

-

Fixation: Fix the cells with a solution of 4% paraformaldehyde in PBS.

-

Permeabilization: Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS to allow antibody penetration.

-

Blocking: Block non-specific antibody binding by incubating the cells in a solution of bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Conclusion

This compound is a promising novel topoisomerase I inhibitor with a distinct chemical structure and favorable preclinical and clinical profiles compared to traditional camptothecins. Its mechanism of action, involving the stabilization of the Top1-DNA cleavage complex and subsequent induction of DNA damage, cell cycle arrest, and apoptosis, provides a solid rationale for its continued development as an anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound.

References

- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

Indotecan topoisomerase I inhibition pathway

An In-depth Technical Guide to the Indotecan Topoisomerase I Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as LMP400 or NSC-724998) is a potent, novel, non-camptothecin topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline chemical class.[1][2] Developed to overcome the limitations of camptothecin-based drugs like irinotecan and topotecan, this compound demonstrates improved chemical stability, circumvents common drug resistance mechanisms, and forms more stable Topoisomerase I-DNA cleavage complexes (Top1cc).[1][3][4] This guide elucidates the core mechanism of this compound, detailing its interaction with Top1, the subsequent DNA damage response, and the induction of apoptotic pathways. It provides quantitative data on its cytotoxic activity and outlines key experimental protocols for its study.

Core Mechanism of Topoisomerase I Inhibition

Topoisomerase I is an essential nuclear enzyme that alleviates torsional strain in DNA during critical cellular processes like replication and transcription.[5][6][7] It achieves this by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the enzyme re-ligates the break.[5][8]

This compound exerts its anticancer effect by targeting this process through a mechanism known as "interfacial inhibition."[1]

-

Binding and Stabilization: this compound does not bind to DNA or Top1 alone. Instead, it intercalates into the transient Top1-DNA complex at the moment of cleavage.[1][8]

-

Trapping the Cleavage Complex: By binding to this interface, this compound stabilizes the Top1cc, physically preventing the enzyme from re-ligating the single-strand break.[1][9] This results in an accumulation of stalled Top1cc lesions.

-

Replication Fork Collision: The primary cytotoxic event occurs during the S-phase of the cell cycle when advancing DNA replication forks collide with these stalled Top1cc.[1][8]

-

Generation of Double-Strand Breaks: This collision converts the single-strand break into a highly toxic, permanent DNA double-strand break (DSB), which is difficult for the cell to repair and can trigger cell death pathways.[5][9]

Downstream Signaling and Cellular Responses

The formation of this compound-induced DSBs activates a cascade of cellular signaling pathways, primarily the DNA Damage Response (DDR) and subsequent apoptotic pathways.

DNA Damage Response (DDR)

The cell's immediate reaction to DSBs is to activate the DDR network, which coordinates cell cycle arrest and DNA repair.

-

Sensing and Signaling: The DSBs are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase.

-

H2AX Phosphorylation: ATM rapidly phosphorylates the histone variant H2AX at serine 139, creating γH2AX .[1][10] This phosphorylation spreads to chromatin flanking the DSB and serves as a crucial biomarker for this compound's target engagement and DNA damage.[4][10]

-

Cell Cycle Arrest: Activated ATM and other kinases like CHK2 phosphorylate downstream targets, including p53 and CDC25 phosphatases, leading to cell cycle arrest, typically at the G2/M checkpoint.[11] This pause provides the cell with an opportunity to repair the damage.

-

DNA Repair: The primary mechanism for repairing these DSBs is Homologous Recombination (HR) , a high-fidelity repair pathway.[2][8] This has significant clinical implications, as cancer cells with deficiencies in HR pathway genes (e.g., BRCA1, BRCA2) are hypersensitive to Top1 inhibitors like this compound.[2]

Apoptosis Induction

If the DNA damage is too extensive for repair, the cell is directed towards programmed cell death (apoptosis).

-

p53 Activation: The tumor suppressor protein p53 is stabilized and activated by the DDR pathway. p53 then transcribes pro-apoptotic genes.

-

Caspase Cascade: The apoptotic signal converges on the activation of a cascade of proteases called caspases. This includes the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Cleaved Caspase-3 ).[12]

-

Cell Death Execution: Activated executioner caspases cleave essential cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis and ensuring the elimination of the damaged cell.[12][13]

Quantitative Data: In Vitro Cytotoxicity

This compound demonstrates potent antiproliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| P388 | Murine Leukemia | 300 | [3],[14],[15] |

| HCT116 | Human Colon Carcinoma | 1200 | [3],[14],[15] |

| MCF-7 | Human Breast Adenocarcinoma | 560 | [3],[14],[15] |

| L. infantum (promastigotes) | Leishmania | 100 | [16] |

Key Experimental Protocols

The following protocols provide a methodological framework for investigating the this compound pathway.

Topoisomerase I DNA Relaxation Assay

-

Principle: This assay measures the ability of Top1 to relax supercoiled plasmid DNA. An effective inhibitor like this compound will prevent this relaxation.

-

Methodology:

-

Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322), human Top1 enzyme, and assay buffer in a microcentrifuge tube.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Incubation: Incubate the reaction at 37°C for 30 minutes to allow for enzymatic activity.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. The inhibition is quantified by the persistence of the supercoiled DNA band in the presence of this compound.

-

Cell Viability and IC50 Determination (MTT/XTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle controls.

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells will reduce the tetrazolium salt to a colored formazan product.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of this compound concentration. Use non-linear regression to calculate the IC50 value.

-

Western Blot for DDR and Apoptosis Markers

-

Principle: This technique detects and quantifies specific proteins in a cell lysate to confirm the activation of signaling pathways.

-

Methodology:

-

Treatment and Lysis: Treat cells with this compound at a relevant concentration (e.g., near the IC50) for various time points. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-γH2AX, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Imaging: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. The band intensity correlates with the protein level.

-

Conclusion and Future Directions

This compound is a promising Top1 inhibitor that functions by trapping the Top1-DNA cleavage complex, leading to replication-dependent DNA double-strand breaks. This damage subsequently activates the DNA Damage Response and, in cases of overwhelming damage, triggers apoptosis. Key biomarkers for its activity include the formation of γH2AX foci and the cleavage of executioner caspases. The hypersensitivity of HR-deficient cells to this compound provides a strong rationale for its clinical investigation, particularly in combination with PARP inhibitors for cancers with a BRCAness phenotype.[2] Further research will continue to refine its clinical application and explore its efficacy in a broader range of solid tumors and lymphomas.[17]

References

- 1. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of this compound (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Clinical and pharmacologic evaluation of two dosing schedules of this compound (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antitumor activity of indenoisoquinoline inhibitors of topoisomerase 1 (TOP1) via apoptosis and autophagocytosis pathways in animal models. - ASCO [asco.org]

- 13. Indomethacin-induced activation of the death receptor-mediated apoptosis pathway circumvents acquired doxorubicin resistance in SCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abmole.com [abmole.com]

- 15. This compound | Topoisomerase | TargetMol [targetmol.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indenoisoquinoline Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indenoisoquinoline derivatives represent a promising class of synthetic topoisomerase I (Top1) inhibitors developed as anticancer agents. Unlike the clinically approved camptothecins, indenoisoquinolines offer several key advantages, including enhanced chemical stability, circumvention of common drug resistance mechanisms, and a distinct DNA cleavage pattern. Several indenoisoquinoline compounds, notably LMP400 (Indotecan), LMP776 (Indimitecan), and LMP744, have advanced into clinical trials, demonstrating their potential in cancer therapy. This guide provides a comprehensive overview of the core aspects of indenoisoquinoline Top1 inhibitors, including their mechanism of action, structure-activity relationships, quantitative data on their biological activity, and detailed experimental protocols for their evaluation.

Introduction to Indenoisoquinoline Topoisomerase I Inhibitors

Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1] Its inhibition leads to the accumulation of DNA strand breaks and subsequent cell death, making it a validated target for cancer therapy.[2] The first-generation Top1 inhibitors to see widespread clinical use were the camptothecin analogues, such as topotecan and irinotecan.[3] However, these natural product derivatives suffer from limitations including chemical instability of the lactone ring, susceptibility to drug efflux pumps, and significant side effects.[4]

The indenoisoquinolines were developed as non-camptothecin Top1 inhibitors to overcome these drawbacks.[5] They are a class of synthetic compounds that have demonstrated potent antitumor activity in preclinical models.[1][5] Key advantages of indenoisoquinolines over camptothecins include:

-

Chemical Stability: They are chemically stable and not prone to the pH-dependent hydrolysis that inactivates camptothecins.[5][6]

-

Overcoming Drug Resistance: They are poor substrates for multidrug resistance efflux pumps like ABCG2 and MDR-1, which are common mechanisms of resistance to camptothecins.[5]

-

Stable Cleavage Complexes: The Top1-DNA cleavage complexes trapped by indenoisoquinolines are more stable, leading to prolonged drug action.[5]

-

Different Genomic Targeting: They induce Top1-mediated DNA cleavage at different genomic locations compared to camptothecins, suggesting a different spectrum of activity and potentially overcoming resistance.[5]

Mechanism of Action

Indenoisoquinolines, like camptothecins, are interfacial inhibitors.[1][3] They do not bind to Top1 or DNA alone but instead intercalate into the DNA at the site of Top1-mediated cleavage. This binding stabilizes the covalent Top1-DNA cleavage complex, an intermediate in the DNA relaxation process.[1][3] By preventing the religation of the DNA strand, the inhibitor traps the enzyme on the DNA, leading to the formation of a ternary drug-Top1-DNA complex.[3]

The collision of replication forks with these stabilized cleavage complexes during the S-phase of the cell cycle converts the single-strand breaks into irreversible DNA double-strand breaks.[2] This triggers a DNA damage response, including the phosphorylation of histone H2AX (γH2AX), and ultimately leads to cell cycle arrest and apoptosis.[2][3]

Quantitative Biological Activity of Clinical Candidates

Several indenoisoquinoline derivatives have been selected for clinical development by the National Cancer Institute (NCI). The table below summarizes the in vitro cytotoxic activity (IC50 values) of the most prominent clinical candidates against various cancer cell lines.

| Compound | NSC Number | Other Names | Cell Line | IC50 (nM) | Reference(s) |

| LMP400 | 724998 | This compound | P388 | 300 | [3] |

| HCT116 | 1200 | [3] | |||

| MCF-7 | 560 | [3] | |||

| DT40 (WT) | 45 | [7] | |||

| DT40 (BRCA1-) | 15 | [7] | |||

| DLD1 (WT) | 35 | [7] | |||

| DLD1 (BRCA2-) | 12.5 | [7] | |||

| LMP776 | 725776 | Indimitecan | HUVEC | 57 | [2] |

| DT40 (WT) | 18 | [7] | |||

| DT40 (BRCA1-) | 5 | [7] | |||

| DLD1 (WT) | 40 | [7] | |||

| DLD1 (BRCA2-) | 10 | [7] | |||

| LMP744 | 706744 | MJ-III-65 | DT40 (WT) | 25 | [5] |

| DT40 (TDP1-) | 6 | [5] | |||

| DT40 (BRCA1-) | 7 | [7] | |||

| DLD1 (WT) | 45 | [7] | |||

| DLD1 (BRCA2-) | 15 | [7] |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of Top1, which relaxes supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pHOT1)

-

10x Top1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

Test compound (dissolved in DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol)

-

Agarose gel (0.8-1.0%)

-

Ethidium bromide or other DNA stain

-

1x TAE or TBE buffer

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add 1x Top1 assay buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding a predetermined amount of human Topoisomerase I (typically 1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

Interpretation:

-

Negative Control (No Enzyme): A single band corresponding to supercoiled DNA.

-

Positive Control (Enzyme, No Inhibitor): A band corresponding to relaxed DNA.

-

Inhibitor: A dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Interpretation: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Conclusion and Future Perspectives

Indenoisoquinoline topoisomerase I inhibitors have emerged as a highly promising class of anticancer agents that address many of the limitations of the currently used camptothecins. Their enhanced stability, ability to overcome drug resistance, and potent cytotoxic activity make them attractive candidates for further clinical development. The ongoing clinical trials of LMP400, LMP776, and LMP744 will provide crucial insights into their therapeutic potential in various cancer types. Future research will likely focus on the development of next-generation indenoisoquinolines with improved efficacy and safety profiles, as well as on the identification of predictive biomarkers to guide their clinical application.

References

- 1. medkoo.com [medkoo.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Indotecan in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indotecan (also known as LMP400) is a novel, non-camptothecin indenoisoquinoline topoisomerase I (Top1) inhibitor that has demonstrated significant anti-cancer properties. As a therapeutic agent currently undergoing clinical evaluation, a comprehensive understanding of its biological activity at the cellular and molecular level is crucial for its continued development and strategic application in oncology. This technical guide provides an in-depth overview of the core biological activities of this compound in cancer cells, focusing on its mechanism of action, effects on cell cycle progression, and induction of apoptosis. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects primarily through the inhibition of Topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. Unlike the camptothecin class of Top1 inhibitors, which are known for their chemical instability, this compound offers a more stable chemical structure.

The fundamental mechanism involves this compound intercalating into the DNA-Top1 cleavage complex. This action stabilizes the complex, preventing the re-ligation of the single-strand DNA break created by the enzyme. The persistence of these stabilized cleavage complexes leads to the accumulation of DNA single-strand breaks. When the cellular replication machinery encounters these stalled complexes during the S-phase of the cell cycle, the single-strand breaks are converted into highly cytotoxic DNA double-strand breaks. This accumulation of extensive DNA damage ultimately triggers cellular pathways leading to cell cycle arrest and programmed cell death (apoptosis).[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (GI50), a measure of the drug's potency, has been determined for various cell lines, highlighting its efficacy in the nanomolar range.

| Cell Line | Cancer Type | GI50 (µM) |

| P388 | Leukemia | 0.3 |

| HCT116 | Colon Carcinoma | 1.2 |

| MCF-7 | Breast Cancer | 0.56 |

Data compiled from publicly available sources.

Impact on Cell Cycle Progression

This compound has been shown to induce significant perturbations in the normal progression of the cell cycle in cancer cells. Specifically, treatment with this compound leads to a pronounced arrest in the S and G2/M phases of the cell cycle. This arrest is a direct consequence of the DNA damage response (DDR) activated by the accumulation of DNA double-strand breaks.

One study demonstrated that this compound treatment of HT29 human colon carcinoma cells leads to a marked inhibition of S-phase progression.[2] This S-phase arrest is primarily mediated by the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates the checkpoint kinase Chk1.[2][3] Activated Chk1 then orchestrates the S-phase checkpoint, halting DNA replication to allow for DNA repair.

dot

Caption: this compound-induced DNA damage activates the ATR-Chk1 signaling pathway, leading to S and G2/M phase cell cycle arrest.

Induction of Apoptosis

The extensive DNA damage caused by this compound ultimately triggers the intrinsic pathway of apoptosis. While detailed quantitative data on apoptosis rates specifically for this compound are limited in publicly available literature, studies on indenoisoquinoline compounds, including this compound (LMP400), have shown that they induce apoptosis.[4] The proposed mechanism involves the activation of a caspase cascade, which are the executive enzymes of apoptosis.

The accumulation of DNA double-strand breaks activates DNA damage sensors like ATM (Ataxia Telangiectasia Mutated). This, in turn, can lead to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptotic cell death.

dot

Caption: this compound-induced DNA damage triggers the intrinsic apoptosis pathway, culminating in caspase-3 activation and cell death.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (LMP400)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

dot

References

- 1. Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent this compound (LMP400) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S phase and G2 arrests induced by topoisomerase I poisons are dependent on ATR kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LMP400 (this compound) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

An In-depth Technical Guide to the Early Preclinical Studies of Indotecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indotecan (also known as LMP400 and NSC 743400) is a novel, synthetic indenoisoquinoline that has been investigated for its potential as an anticancer agent. It belongs to a class of non-camptothecin topoisomerase I (Top1) inhibitors designed to overcome some of the limitations of camptothecin derivatives, such as chemical instability and susceptibility to drug resistance mechanisms. This technical guide provides a comprehensive overview of the early preclinical studies of this compound, focusing on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by inhibiting topoisomerase I, an essential nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. Unlike camptothecins, which trap the Top1-DNA cleavage complex through intercalation, indenoisoquinolines form a more stable ternary complex, leading to prolonged DNA damage and subsequent tumor cell death.

The following signaling pathway illustrates the mechanism of action of this compound:

In Vitro Cytotoxicity

This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from various preclinical studies.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Murine Leukemia | 300 | [1] |

| HCT116 | Human Colon Carcinoma | 1200 | [1] |

| MCF-7 | Human Breast Adenocarcinoma | 560 | [1] |

| L. infantum promastigotes | Leishmania infantum | 100 | [2] |

| Ex vivo infected splenocytes | Leishmania infantum | 100 | [2] |

| Uninfected splenocytes | Murine | 57160 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay

A common method to determine the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability. While a specific detailed protocol for this compound's cytotoxicity assay was not available in the searched literature, a general protocol is outlined below.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight to allow for cell attachment.

-

Drug Treatment: A serial dilution of this compound is prepared in complete culture medium. The medium from the cell plates is removed, and the cells are treated with various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest drug concentration wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of this compound. One such study evaluated the efficacy of this compound in a CT-26 colon carcinoma xenograft model in BALB/c mice.[3]

Experimental Protocol: CT-26 Xenograft Model[3]

The following workflow diagram illustrates the key steps in a typical xenograft study.

Procedure:

-

Tumor Cell Implantation: CT-26 murine colon carcinoma cells were implanted into female BALB/c mice.[3]

-

Treatment: Three weeks after tumor implantation, mice were administered a single dose of 18 mg/kg this compound either intravenously (IV) or orally (PO).[3]

-

Endpoint Analysis: Tumor samples were analyzed by western blot for TOP1 and γH2AX (a marker of DNA double-strand breaks) concentrations and by ELISA for TOP1.[3]

Results: The study found that this compound administered either IV or PO resulted in the inhibition of TOP1 in the tumor and an increase in the γH2AX/H2AX ratio between 2 and 24 hours after dosing, indicating target engagement and induction of DNA damage.[3]

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several preclinical species, including rats, dogs, and mice.

Pharmacokinetics in Rats and Dogs

A study characterized the plasma pharmacokinetics of this compound (NSC 743400) following intravenous administration in Fischer 344 rats and dogs.[4]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single IV Bolus) [4]

| Dose (mg/m²) | Sex | t1/2 (h) | CL (L/hr/m²) |

| 12 | Male | 2.1 | 51 |

| 12 | Female | 4.2 | 29 |

| 24 | Male | 3.6 | 56 |

| 24 | Female | 4.6 | 29 |

Table 2: Pharmacokinetic Parameters of this compound in Dogs (IV Infusion) [5]

| Dose (mg/m²) | t1/2 (h) |

| 10 | 6-14 |

| 50 | 6-14 |

| 100 | 6-14 |

| 215 | 6-14 |

| 430 | 6-14 |

| 646 | 6-14 |

Pharmacokinetics in Mice

The plasma pharmacokinetics and tissue distribution of this compound were evaluated in female BALB/c mice bearing CT-26 colon tumors after a single 18 mg/kg dose administered intravenously or orally.[3]

Table 3: Pharmacokinetic Parameters of this compound in Mice (18 mg/kg) [3]

| Route | Cmax (ng/mL) | t1/2 (min) | AUC0-∞ (µg·min/mL) | Oral Bioavailability (%) |

| IV | 4633 ± 505 | 1515 | 1639 | - |

| PO | 890 ± 279 | 312 | 628 | 58 |

Experimental Protocol: Pharmacokinetic Study

The following diagram outlines the general workflow for a preclinical pharmacokinetic study.

Procedure:

-

Animal Dosing: this compound is administered to the animals (e.g., rats, dogs, mice) via the desired route (e.g., intravenous bolus, intravenous infusion, or oral gavage).

-

Blood Collection: Blood samples are collected at various time points post-administration. For example, in the mouse study, blood was collected between 5 and 2880 minutes after IV dosing and between 5 and 1440 minutes after PO dosing.[3]

-

Plasma Preparation: Blood samples are processed (e.g., by centrifugation) to separate the plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) using non-compartmental analysis software.[3]

Conclusion

The early preclinical studies of this compound have established its mechanism of action as a potent topoisomerase I inhibitor with a distinct profile from camptothecins. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines. In vivo studies have confirmed its antitumor activity and target engagement in xenograft models. Pharmacokinetic studies in multiple species have provided essential data on its absorption, distribution, and elimination. These foundational preclinical data have provided a strong rationale for the further clinical development of this compound as a potential anticancer therapeutic.

References

- 1. This compound | Topoisomerase | TargetMol [targetmol.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Plasma pharmacokinetics of the indenoisoquinoline topoisomerase I inhibitor, NSC 743400, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Indotecan: A Technical Guide to its Impact on DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indotecan (also known as LMP-400 or NSC-724998) is a potent, non-camptothecin indenoisoquinoline inhibitor of human topoisomerase I (Top1).[1][2] Top1 is a critical nuclear enzyme responsible for relaxing DNA supercoiling, a necessary process for the progression of DNA replication and transcription.[3][4] By targeting Top1, this compound effectively disrupts these fundamental cellular processes, leading to DNA damage and ultimately, apoptosis in rapidly dividing cells, particularly cancer cells.[5] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Inhibition of Topoisomerase I

Topoisomerase I alleviates the torsional stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind, and then religating the break.[6][7] this compound exerts its cytotoxic effects by binding to the Top1-DNA complex, stabilizing it, and preventing the religation of the single-strand breaks.[6][7] This stabilized "cleavable complex" creates a physical barrier to the progression of both the replication fork during DNA synthesis and RNA polymerase during transcription.

The collision of the replication machinery with these stalled Top1-DNA complexes leads to the conversion of single-strand breaks into highly cytotoxic double-strand breaks.[7] This significant DNA damage triggers cell cycle arrest and activates apoptotic pathways, resulting in programmed cell death.[7]

Signaling Pathway of this compound-Induced Cell Death

Quantitative Data on this compound's Efficacy

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Murine Leukemia | 300 | [8][9][10] |

| HCT116 | Human Colon Carcinoma | 1200 | [8][9][10] |

| MCF-7 | Human Breast Adenocarcinoma | 560 | [8][9][10] |

Impact on DNA Replication

The primary mechanism by which this compound inhibits DNA replication is through the stabilization of Top1-DNA cleavage complexes. These complexes act as roadblocks for the DNA replication machinery. When a replication fork encounters a stabilized complex, it leads to a double-strand break, a highly lethal form of DNA damage.[7] This induction of DNA damage is a key aspect of this compound's anti-tumor activity. A reliable marker for these double-strand breaks is the phosphorylation of the histone variant H2AX, forming γH2AX.[1]

Impact on DNA Transcription

Topoisomerase I is also essential for relieving the torsional stress that arises during transcription as RNA polymerase moves along the DNA template.[3][4] By inhibiting Top1, this compound is also expected to impede the elongation phase of transcription. The stabilized Top1-DNA complexes can act as obstacles for RNA polymerase, leading to a stall in transcript elongation. This inhibition of transcription can contribute to the overall cytotoxic effects of the drug by preventing the synthesis of essential proteins required for cell survival and proliferation.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of Topoisomerase I.

Principle: Supercoiled plasmid DNA is used as a substrate. In the presence of Topoisomerase I, the supercoiled DNA is relaxed. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. An inhibitor of Top1 will prevent this relaxation.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), and a reaction buffer (typically 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

-

Incubation with this compound: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add purified human Topoisomerase I to all tubes except the negative control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA with increasing concentrations of this compound indicates inhibitory activity.

γH2AX Foci Formation Assay for DNA Damage

This immunofluorescence-based assay quantifies the formation of double-strand breaks in cells treated with this compound.

Principle: The phosphorylation of H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. These phosphorylated histones form distinct foci at the sites of damage, which can be visualized and quantified using specific antibodies.

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates a dose-dependent increase in DNA double-strand breaks.

Experimental Workflow for Assessing this compound's Activity

Conclusion

This compound is a potent Topoisomerase I inhibitor with a well-defined mechanism of action that disrupts both DNA replication and transcription. Its ability to stabilize the Top1-DNA cleavable complex leads to the formation of cytotoxic double-strand breaks, ultimately inducing apoptosis in cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into its specific effects on transcription elongation and its synergistic potential with other DNA-damaging agents will continue to be valuable areas of research.

References

- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Indotecan: A Technical Guide

Indotecan (also known as LMP400 and NSC 743400) is a novel, synthetic, non-camptothecin inhibitor of topoisomerase I (Top1) that has been investigated for its potential as an anticancer agent.[1][2] As an indenoisoquinoline derivative, this compound was developed to overcome some of the limitations associated with traditional camptothecin-based Top1 inhibitors, such as chemical instability and susceptibility to drug resistance mechanisms.[3][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, tailored for researchers, scientists, and drug development professionals. In October 2023, the U.S. Food and Drug Administration (FDA) granted orphan drug status to this compound for the treatment of malignant glioma.[5]

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme involved in relieving torsional stress in DNA during replication and transcription.[1][6] Unlike camptothecin and its derivatives, which inhibit Top1 through a different chemical interaction, this compound, as an indenoisoquinoline, forms a stable covalent complex with the Top1-DNA intermediate.[1][2] This stabilization of the cleavage complex prevents the re-ligation of the single-strand DNA break created by Top1.[6][7]

The persistence of these single-strand breaks leads to the accumulation of DNA damage, particularly when the replication fork collides with the stalled Top1-DNA complex, resulting in the formation of cytotoxic double-strand breaks.[7][8] This induction of significant DNA damage triggers a DNA damage response (DDR), ultimately leading to cell cycle arrest and apoptosis.[1][3] A key advantage of this compound is its activity against cancer cell lines that have developed resistance to camptothecins, partly because it is not a substrate for the ATP-binding cassette transporter G2 (ABCG2), a common efflux pump involved in drug resistance.[1]

Pharmacodynamic Effects and Biomarkers

The pharmacodynamic effects of this compound have been assessed in both preclinical and clinical settings through the measurement of specific biomarkers that indicate target engagement and downstream cellular responses.

Target Engagement: The primary indicator of this compound's engagement with its target is the modulation of Top1 levels and the induction of DNA damage.[1][3] In a phase I clinical trial, target engagement was demonstrated by the downregulation of Top1 in tumor biopsies following treatment.[1][3]

DNA Damage Response: A critical pharmacodynamic marker for this compound is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1][3] This modification serves as a sensitive indicator of DNA double-strand breaks. Increased formation of γH2AX-positive foci has been observed in circulating tumor cells (CTCs), hair follicles, and tumor biopsies of patients treated with this compound, confirming the drug's ability to induce a DNA damage response in vivo.[1][3]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data related to the pharmacodynamics of this compound.

Table 1: In Vitro Potency of this compound

| Cell Line | IC50 (nM) |

| P388 (Murine Leukemia) | 300 |

| HCT116 (Human Colon Carcinoma) | 1200 |

| MCF-7 (Human Breast Adenocarcinoma) | 560 |

Table 2: In Vivo Efficacy and Clinical Data

| Parameter | Value | Study Context |

| Maximum Tolerated Dose (MTD) - Daily Schedule | 60 mg/m²/day | Phase I Clinical Trial (Advanced Solid Tumors)[1] |

| Maximum Tolerated Dose (MTD) - Weekly Schedule | 90 mg/m² | Phase I Clinical Trial (Advanced Solid Tumors)[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound's pharmacodynamics are provided below.

Pharmacokinetic Analysis by LC-MS/MS

Objective: To quantify the concentration of this compound in plasma.

Methodology: A validated QuattroMicro LC-MS/MS assay is used.[1]

-

Sample Collection: Blood samples are collected at specified time points before, during, and after drug infusion.[1]

-

Sample Preparation: Blood is centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. The resulting plasma is stored at -70°C until analysis.[1]

-

LC-MS/MS Analysis: this compound is quantified using a validated liquid chromatography-tandem mass spectrometry method.[1] While specific parameters for the this compound assay are not detailed in the provided results, a general approach for similar topoisomerase inhibitors like irinotecan involves protein precipitation, evaporation, and reconstitution of the sample. The analysis is typically performed on a C18 column with reverse-phase gradient elution and detection by electrospray ionization in positive mode with multiple reaction monitoring.

-

Data Analysis: The maximum concentration (Cmax) and time to reach Cmax (Tmax) are determined by visual inspection of the concentration-time data. Other pharmacokinetic parameters are calculated using non-compartmental analysis software.[1]

γH2AX Immunohistochemistry in Hair Follicles

Objective: To assess the in vivo DNA damage response to this compound.

Methodology:

-

Sample Collection: 5-10 anagen-phase scalp hairs are plucked with forceps before and 4-6 hours after the end of the drug infusion.[1]

-

Immunohistochemistry: The hair bulbs are processed for γH2AX detection using immunohistochemistry as previously described in the literature.[1] This generally involves fixation, permeabilization, and incubation with a primary antibody specific for phosphorylated H2AX, followed by a fluorescently labeled secondary antibody.

-

Imaging: Samples are imaged using a laser scanning confocal microscope.[1]

-

Quantification: Optical sections are combined, and the number of γH2AX foci in the extremity of the hair bulbs is visually quantified.[1]

Topoisomerase I DNA Cleavage Assay

Objective: To determine the inhibitory activity of this compound on Topoisomerase I.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled DNA substrate, purified human Topoisomerase I, and varying concentrations of this compound or a vehicle control.[6]

-

Incubation: The reaction is incubated at 37°C to allow for Top1-mediated DNA relaxation.

-

Termination: The reaction is stopped by the addition of a stop solution, typically containing SDS and proteinase K, to digest the protein component.

-

Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.[2]

-

Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light.[2] The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA form and the appearance of nicked or linear DNA, representing the trapped cleavage complexes.

Visualizations

The following diagrams illustrate the signaling pathway of this compound's mechanism of action and the workflows of the key experimental protocols.

References

- 1. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of this compound (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Initial In Vitro Evaluation of Indotecan

Introduction

Indotecan (also known as LMP400 or NSC-724998) is a potent, synthetic, non-camptothecin topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline class of compounds.[1][2][3][4] Developed to overcome some limitations of camptothecin-based drugs like irinotecan, this compound offers advantages such as greater chemical stability and activity against camptothecin-resistant cell lines.[2][5][6] Its mechanism centers on the stabilization of the Top1-DNA cleavage complex, which triggers a cascade of events culminating in tumor cell death.[3] This guide provides a comprehensive overview of the initial in vitro evaluation of this compound, detailing its mechanism of action, cytotoxicity, and the experimental protocols used for its assessment.

Mechanism of Action

Topoisomerase I is a critical nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[5][7] this compound exerts its anticancer effect by trapping the Top1 enzyme after it has cleaved a DNA strand, forming a stable this compound-Top1-DNA ternary complex.[2][3] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the cellular replication machinery encounters these stabilized complexes, the single-strand breaks are converted into highly cytotoxic DNA double-strand breaks.[7][8]

This significant DNA damage activates the DNA Damage Response (DDR) pathway. A key event in this pathway is the rapid and sustained phosphorylation of the histone variant H2AX at serine 139, creating γ-H2AX.[2] This phosphorylation serves as a crucial biomarker for this compound's activity, signaling the presence of DNA double-strand breaks and initiating downstream signaling that leads to cell cycle arrest and ultimately, cell death.[2][5]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic and antiproliferative activities of this compound have been quantified across a range of cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, demonstrate potency in the nanomolar range.

Table 1: this compound Cytotoxicity in Human and Murine Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

|---|---|---|---|

| P388 | Murine Leukemia | 300 | [1][9] |

| HCT116 | Human Colon Carcinoma | 1200 | [1][9] |

| MCF-7 | Human Breast Adenocarcinoma | 560 | [1][9] |

| Various | Colon and Breast Cancer | ~10 - 50 | [3] |

| DT40 (WT) | Chicken B-lymphocyte | 45 | [10] |

| DT40 (HR-deficient) | Chicken B-lymphocyte | 10 |[10] |

Table 2: this compound Activity Against Leishmania infantum

| Organism/Cell Type | Condition | IC50 (µM) | Exposure Time | Reference |

|---|---|---|---|---|

| L. infantum | Promastigotes | 0.10 | 48 hours | [1][11] |

| Splenocytes | Ex vivo-infected | 0.10 | 48 hours | [1][11] |